molecular formula C11H13BrO3 B3144953 Ethyl 2-(bromomethyl)-4-methoxybenzoate CAS No. 56427-63-5

Ethyl 2-(bromomethyl)-4-methoxybenzoate

Cat. No.: B3144953
CAS No.: 56427-63-5
M. Wt: 273.12 g/mol
InChI Key: NTRWNKUDEDMRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(bromomethyl)-4-methoxybenzoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid, featuring a bromomethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)-4-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(bromomethyl)-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted products.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Ethyl 4-methoxybenzoate.

Scientific Research Applications

Ethyl 2-(bromomethyl)-4-methoxybenzoate finds applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(bromomethyl)-4-methoxybenzoate primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is harnessed in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

    Ethyl 2-(bromomethyl)acrylate: Another bromomethyl-containing ester with similar reactivity.

    Ethyl 4-bromobenzoate: Lacks the methoxy group but shares the bromine substitution on the benzene ring.

    Methyl 2-(bromomethyl)-4-methoxybenzoate: Similar structure with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives.

Properties

IUPAC Name

ethyl 2-(bromomethyl)-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)10-5-4-9(14-2)6-8(10)7-12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRWNKUDEDMRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279922
Record name Ethyl 2-(bromomethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56427-63-5
Record name Ethyl 2-(bromomethyl)-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56427-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(bromomethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(bromomethyl)-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(bromomethyl)-4-methoxybenzoate
Reactant of Route 3
Ethyl 2-(bromomethyl)-4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(bromomethyl)-4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(bromomethyl)-4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(bromomethyl)-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.